molecular formula C9H12OS B14843934 2-Ethyl-4-(methylthio)phenol

2-Ethyl-4-(methylthio)phenol

Cat. No.: B14843934
M. Wt: 168.26 g/mol
InChI Key: WJSUFKCAUKNHBS-UHFFFAOYSA-N
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Description

2-Ethyl-4-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the 2-position and a methylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalytic methods to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(methylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-4-(methylthio)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(methylthio)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound, phenol, lacks the ethyl and methylthio substituents.

    4-(Methylthio)phenol: Similar to 2-Ethyl-4-(methylthio)phenol but without the ethyl group.

    2-Ethylphenol: Lacks the methylthio group.

Uniqueness

This compound is unique due to the presence of both the ethyl and methylthio groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-ethyl-4-methylsulfanylphenol

InChI

InChI=1S/C9H12OS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6,10H,3H2,1-2H3

InChI Key

WJSUFKCAUKNHBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)SC)O

Origin of Product

United States

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